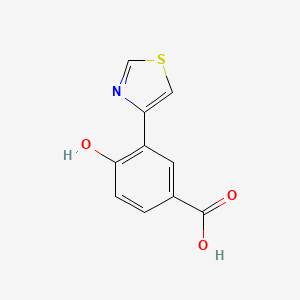
Methyl 2-(3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(4-メトキシフェニル)-1H-1,2,4-トリアゾール-1-イル)酢酸メチルは、トリアゾール誘導体のクラスに属する有機化合物です。この化合物は、3つの窒素原子を含む5員環であるトリアゾール環の存在によって特徴付けられます。トリアゾール環に結合したメトキシフェニル基は、その独自の化学的性質に寄与しています。
準備方法
合成経路と反応条件
2-(3-(4-メトキシフェニル)-1H-1,2,4-トリアゾール-1-イル)酢酸メチルの合成は、通常、4-メトキシフェニルヒドラジンと酢酸エチルを反応させて対応するヒドラゾンを生成することから始まります。この中間体は、オキシ塩化リンなどの適切な環化剤を使用して環化され、トリアゾール環が生成されます。最後のステップでは、メタノールによるエステル化を行い、目的の化合物が得られます。
工業的生産方法
この化合物の工業的生産は、同様の合成経路を使用する可能性がありますが、より大規模に行われます。連続式反応器と最適化された反応条件を使用すると、生成物の収率と純度を向上させることができます。さらに、マイクロ波支援合成や環境に優しい溶媒の使用など、グリーンケミストリーのアプローチを採用することで、プロセスをより持続可能にすることができます。
化学反応の分析
反応の種類
2-(3-(4-メトキシフェニル)-1H-1,2,4-トリアゾール-1-イル)酢酸メチルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: メトキシ基は、ヒドロキシル基に酸化される可能性があります。
還元: トリアゾール環は、特定の条件下で還元される可能性があります。
置換: メトキシ基は、ハロゲンやアルキル基などの他の官能基に置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: ハロゲン化は、触媒の存在下で臭素や塩素などの試薬を使用して達成できます。
生成される主な生成物
酸化: ヒドロキシル誘導体の生成。
還元: 還元されたトリアゾール誘導体の生成。
置換: ハロゲン化またはアルキル化誘導体の生成。
科学研究の応用
2-(3-(4-メトキシフェニル)-1H-1,2,4-トリアゾール-1-イル)酢酸メチルは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌剤および抗真菌剤としての可能性について調査されています。
医学: 特に抗炎症剤および抗がん剤としての、医薬品開発における潜在的な用途について研究されています。
産業: ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用されています。
科学的研究の応用
Methyl 2-(3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
2-(3-(4-メトキシフェニル)-1H-1,2,4-トリアゾール-1-イル)酢酸メチルの作用機序は、特定の分子標的との相互作用を伴います。トリアゾール環は、酵素や受容体と相互作用して、その活性を阻害できます。この化合物は、核酸の合成を阻害することもでき、その抗菌性および抗がん性につながります。メトキシフェニル基は、これらの標的への結合親和性を高め、強力な生物活性分子となっています。
類似化合物の比較
類似化合物
4-メトキシフェニル酢酸メチル: 構造は似ていますが、トリアゾール環がありません。
2-(3-(4-ヒドロキシフェニル)-1H-1,2,4-トリアゾール-1-イル)酢酸メチル: メトキシ基の代わりにヒドロキシル基を持つ同様の構造です。
2-(3-(4-クロロフェニル)-1H-1,2,4-トリアゾール-1-イル)酢酸メチル: メトキシ基の代わりに塩素原子を持つ同様の構造です。
独自性
2-(3-(4-メトキシフェニル)-1H-1,2,4-トリアゾール-1-イル)酢酸メチルは、メトキシフェニル基とトリアゾール環の両方の存在によりユニークです。この組み合わせは、類似化合物では観察されない特定の化学的および生物学的特性をもたらします。メトキシ基は、その溶解性と生物学的利用能を高め、一方、トリアゾール環は、その生物活性に寄与しています。
類似化合物との比較
Similar Compounds
Methyl 4-methoxyphenylacetate: Similar structure but lacks the triazole ring.
Methyl 2-(3-(4-hydroxyphenyl)-1H-1,2,4-triazol-1-yl)acetate: Similar structure with a hydroxyl group instead of a methoxy group.
Methyl 2-(3-(4-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate: Similar structure with a chlorine atom instead of a methoxy group.
Uniqueness
Methyl 2-(3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of both the methoxyphenyl group and the triazole ring. This combination imparts specific chemical and biological properties that are not observed in similar compounds. The methoxy group enhances its solubility and bioavailability, while the triazole ring contributes to its bioactivity.
特性
分子式 |
C12H13N3O3 |
|---|---|
分子量 |
247.25 g/mol |
IUPAC名 |
methyl 2-[3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]acetate |
InChI |
InChI=1S/C12H13N3O3/c1-17-10-5-3-9(4-6-10)12-13-8-15(14-12)7-11(16)18-2/h3-6,8H,7H2,1-2H3 |
InChIキー |
AERPMVATOOZIQG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NN(C=N2)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


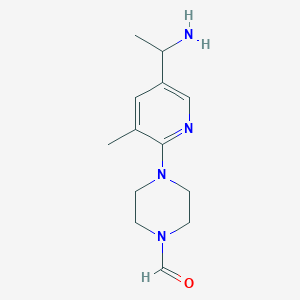


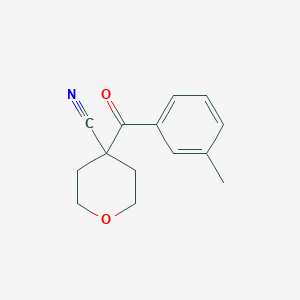
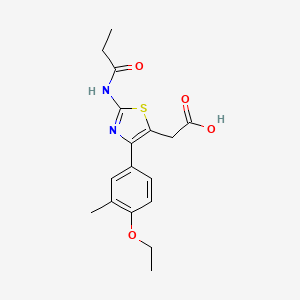





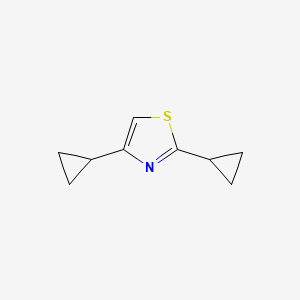
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethylpropanamide](/img/structure/B11796028.png)
![2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetic acid](/img/structure/B11796029.png)
